(3R,4S)-Tofacitinib

Description

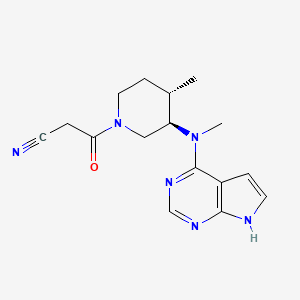

Structure

3D Structure

Properties

IUPAC Name |

3-[(3R,4S)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLAWZDWDVHWOW-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648965 | |

| Record name | 3-{(3R,4S)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092578-46-5 | |

| Record name | Epitofacitinib, (3R,4S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092578465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{(3R,4S)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPITOFACITINIB, (3R,4S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B64WR5WNB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide on the Janus Kinase (JAK) Inhibitor Activity of Tofacitinib

Executive Summary: Tofacitinib is a potent, orally administered inhibitor of the Janus kinase (JAK) family of enzymes, pivotal in the signal transduction of numerous cytokines that drive immune and inflammatory responses.[1][2] It is primarily indicated for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[3] Tofacitinib functions by blocking the JAK-STAT signaling pathway, thereby modulating the immune response.[1][4] It is important to note that the pharmacologically active molecule is the (3R,4R)-enantiomer. The (3R,4S)-Tofacitinib stereoisomer is known to be the less active enantiomer of the drug.[5][6] This guide provides a detailed technical overview of the mechanism, inhibitory activity, and relevant experimental protocols associated with the active form of Tofacitinib.

Mechanism of Action: The JAK-STAT Pathway

Janus kinases are intracellular tyrosine kinases that associate with the cytoplasmic domains of type I and type II cytokine receptors.[7][8] The family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3] These enzymes are critical for transducing signals from cytokines and growth factors, which regulate processes like hematopoiesis and immune cell function.[1]

The signaling cascade, known as the JAK-STAT pathway, proceeds as follows:

-

Cytokine Binding and JAK Activation: Upon a cytokine binding to its specific receptor, the associated JAKs are brought into close proximity, leading to their auto-phosphorylation and activation.[4][8]

-

Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors.[4]

-

STAT Recruitment and Phosphorylation: These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.[4] Once recruited, the STATs are themselves phosphorylated by the activated JAKs.[2]

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate into the cell nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation and immunity.[2][8]

Tofacitinib exerts its therapeutic effect by competitively binding to the ATP-binding site within the kinase domain of JAK enzymes, primarily inhibiting JAK1 and JAK3.[9] This action prevents the phosphorylation and subsequent activation of STATs, thereby interrupting the signaling cascade and reducing the inflammatory response.[1]

Quantitative Inhibitory Activity and Selectivity

The inhibitory potency of Tofacitinib is quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the specific JAK isoform and the assay conditions. Tofacitinib is often described as a pan-JAK inhibitor, though it displays a preference for certain JAKs.[10] It demonstrates potent inhibition of JAK1 and JAK3, with less activity against JAK2 and TYK2.[2][3] This selectivity profile is critical to its therapeutic effect, as different JAKs are paired with different cytokine receptors.

Table 1: In Vitro Enzymatic Inhibition of Tofacitinib

| Target Kinase | Reported IC50 (nM) | Reference(s) |

|---|---|---|

| JAK1 | 15.1 - 112 | [10][11][12] |

| JAK2 | 1.8 - 80 | [10][11][12] |

| JAK3 | 0.75 - 34 | [5][6][10][12] |

| TYK2 | 16 - 34 |[12] |

Table 2: Cellular Inhibitory Activity of Tofacitinib

| Cytokine Stimulant | Primary JAKs Involved | Cellular Readout | Reported IC50 (nM) | Reference(s) |

|---|---|---|---|---|

| Interleukin-2 (IL-2) | JAK1/JAK3 | pSTAT5 | 31 | [10] |

| Interleukin-6 (IL-6) | JAK1/JAK2/TYK2 | pSTAT3 | 73 | [10] |

| GM-CSF | JAK2 | pSTAT5 | 659 |[10] |

Detailed Experimental Protocols

The characterization of JAK inhibitors like Tofacitinib relies on robust biochemical and cellular assays.

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK enzyme.[13][14]

-

Objective: To determine the IC50 value of Tofacitinib against each JAK isoform.

-

Principle: The assay quantifies the amount of ATP converted to ADP during the phosphorylation of a peptide substrate by a recombinant JAK enzyme. The reduction in ADP production in the presence of the inhibitor reflects its potency.

-

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.[14]

-

Specific peptide substrate for each kinase.[14]

-

Adenosine triphosphate (ATP).[14]

-

Tofacitinib at a range of serial dilutions.

-

Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT).[14]

-

Detection Reagents (e.g., ADP-Glo™ Kinase Assay).[14]

-

384-well microplates.

-

-

Procedure:

-

Reagent Preparation: Dilute the JAK enzyme and its corresponding peptide substrate in the assay buffer.

-

Compound Plating: Dispense serially diluted Tofacitinib into the microplate wells. Include controls with no inhibitor (100% activity) and no enzyme (background).

-

Enzyme Incubation: Add the JAK enzyme to the wells containing the inhibitor and pre-incubate for a defined period (e.g., 20-30 minutes) at room temperature to allow for compound binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[14]

-

Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[14]

-

Reaction Termination and Detection: Stop the reaction and quantify the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal (e.g., luminescence) is inversely proportional to the kinase inhibition.

-

-

Data Analysis: Calculate the percentage of inhibition for each Tofacitinib concentration relative to the controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

This cell-based assay assesses the functional consequence of JAK inhibition by measuring the phosphorylation of STAT proteins following cytokine stimulation.[4][14]

-

Objective: To determine the cellular IC50 of Tofacitinib for inhibiting a specific cytokine-driven signaling pathway.

-

Principle: Whole blood or isolated immune cells (e.g., PBMCs) are pre-treated with the inhibitor and then stimulated with a cytokine known to activate a specific JAK/STAT pathway.[10][15] The level of phosphorylated STAT (pSTAT) is then quantified by flow cytometry or Western blot, providing a measure of the inhibitor's efficacy in a biological context.

-

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or whole blood.[10]

-

Cell culture medium (e.g., RPMI 1640).

-

Tofacitinib at a range of serial dilutions.

-

Stimulating cytokines (e.g., IL-2, IL-6, IFN-γ).[15]

-

Fixation and permeabilization buffers (for flow cytometry) or cell lysis buffer (for Western blot).[15][16]

-

Fluorochrome-conjugated antibodies specific for pSTAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).[14]

-

-

Procedure:

-

Cell Preparation: Isolate and prepare PBMCs or use fresh whole blood samples.

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of Tofacitinib for a set time (e.g., 1 hour).[4][15]

-

Cytokine Stimulation: Add a specific cytokine to the cell suspensions to activate the target JAK-STAT pathway and incubate for a short period (e.g., 15-30 minutes) at 37°C.[10][15]

-

Cell Processing:

-

For Flow Cytometry: Stop the stimulation, lyse red blood cells (if using whole blood), and then fix and permeabilize the leukocytes to allow intracellular antibody staining.[15]

-

For Western Blot: Stop the stimulation, wash the cells with cold PBS, and lyse them with a buffer containing phosphatase inhibitors to preserve protein phosphorylation.[16]

-

-

pSTAT Detection:

-

Flow Cytometry: Stain the cells with fluorescently labeled antibodies against a specific pSTAT protein and cell surface markers to identify cell populations.[14]

-

Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against pSTAT and total STAT (as a loading control).[16]

-

-

Data Acquisition:

-

-

Data Analysis: Normalize the pSTAT signal to the stimulated control (without inhibitor). Calculate the percent inhibition for each Tofacitinib concentration and plot the results to determine the cellular IC50 value.[16]

Conclusion

Tofacitinib is a well-characterized JAK inhibitor that functions by competitively blocking the ATP-binding site of JAK enzymes, thereby inhibiting the JAK-STAT signaling pathway essential for the action of many pro-inflammatory cytokines.[1][9] While its less active (3R,4S) enantiomer exists, the therapeutic agent's activity is defined by a distinct selectivity profile, with potent inhibition of JAK1 and JAK3 and moderate inhibition of JAK2.[10][12] This activity, quantified through robust biochemical and cellular assays, translates into its clinical efficacy in treating a range of immune-mediated inflammatory diseases. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of JAK inhibitors in drug development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 3. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ard.bmj.com [ard.bmj.com]

- 9. Clinical utility of the oral JAK inhibitor tofacitinib in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 14. benchchem.com [benchchem.com]

- 15. academic.oup.com [academic.oup.com]

- 16. benchchem.com [benchchem.com]

(3R,4S)-Tofacitinib: A Technical Guide to its Stereochemistry and Functional Implications as a Janus Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tofacitinib, a potent Janus kinase (JAK) inhibitor, is a cornerstone in the treatment of various autoimmune and inflammatory diseases. Its therapeutic efficacy is intrinsically linked to its specific stereochemistry. This technical guide provides an in-depth analysis of the (3R,4S)-tofacitinib stereoisomer, contrasting it with the active (3R,4R)-enantiomer. We will delve into the functional consequences of this stereochemical difference, detailing its impact on JAK inhibition and the downstream JAK-STAT signaling pathway. This document also provides comprehensive experimental protocols for key in vitro and cell-based assays relevant to the characterization of tofacitinib and other JAK inhibitors, alongside visual representations of the pertinent signaling cascades and experimental workflows.

Introduction: The Critical Role of Stereochemistry

Tofacitinib is chemically known as 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile. The molecule possesses two chiral centers at the 3 and 4 positions of the piperidine ring, leading to the possibility of four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The clinically approved and biologically active form of tofacitinib is the (3R,4R)-enantiomer. The (3R,4S) designation refers to a diastereomer of the active compound. While the (3R,4R) enantiomer is a potent inhibitor of the Janus kinase family, the (3R,4S) stereoisomer is reported to be a less active enantiomer.[1][2] Understanding the stereochemical nuances is paramount for drug development, as seemingly minor changes in the three-dimensional arrangement of atoms can lead to profound differences in pharmacological activity.

This compound: Stereochemistry and Function

The stereochemical configuration of tofacitinib is a critical determinant of its biological activity. The active pharmaceutical ingredient is the (3R,4R)-enantiomer. In contrast, the (3R,4S)-stereoisomer is consistently described as being significantly less active. While specific quantitative data on the JAK inhibitory activity of the (3R,4S) isomer is not widely available in peer-reviewed literature, it is understood that the precise orientation of the methyl group at the C4 position and the methylamino-pyrrolo[2,3-d]pyrimidine group at the C3 position of the piperidine ring in the (3R,4R) configuration is optimal for high-affinity binding to the ATP-binding pocket of JAKs. Any deviation from this specific stereochemistry, as seen in the (3R,4S) isomer, is expected to result in a substantial loss of inhibitory potency.

Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib exerts its therapeutic effects by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2).[3] These intracellular tyrosine kinases are crucial for signal transduction of a wide array of cytokines and growth factors that are pivotal in the pathogenesis of autoimmune diseases. The binding of a cytokine to its receptor on the cell surface leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the activated JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation, immunity, and hematopoiesis.

By binding to the ATP-binding site of JAKs, (3R,4R)-tofacitinib blocks this phosphorylation cascade, thereby preventing the activation of STATs and the subsequent inflammatory gene expression.

Figure 1: The JAK-STAT Signaling Pathway and Tofacitinib's Mechanism of Action.

Quantitative Data

The following tables summarize key quantitative data for the active (3R,4R)-tofacitinib enantiomer.

Table 1: In Vitro Inhibitory Activity of (3R,4R)-Tofacitinib

| Target | IC50 (nM) | Assay Type | Reference |

| JAK1 | 3.2 | Enzymatic | |

| JAK2 | 4.1 | Enzymatic | |

| JAK3 | 1.6 | Enzymatic | |

| TYK2 | 16-34 | Enzymatic |

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Pharmacokinetic Properties of (3R,4R)-Tofacitinib

| Parameter | Value | Species | Reference |

| Bioavailability | ~74% | Human | |

| Half-life (t1/2) | ~3.2 hours | Human | |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | Human | |

| Protein Binding | ~40% | Human | |

| Metabolism | Primarily CYP3A4, with minor contribution from CYP2C19 | Human | |

| Excretion | ~70% hepatic metabolism, ~30% renal excretion | Human |

Experimental Protocols

In Vitro JAK Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a general procedure for determining the IC50 of a compound against JAK kinases using HTRF technology.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, or TYK2 enzymes

-

Biotinylated peptide substrate (e.g., ULight-JAK1 (Tyr1023) peptide)

-

ATP

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-XL665

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compound (e.g., tofacitinib) serially diluted in DMSO

-

384-well low-volume white microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

-

Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Prepare the enzyme solution by diluting the recombinant JAK enzyme in assay buffer to the desired concentration. Add 4 µL of the enzyme solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Prepare the substrate/ATP mix by diluting the biotinylated peptide substrate and ATP in assay buffer. The ATP concentration should be at or near the Km for the specific JAK enzyme.

-

Initiate the kinase reaction by adding 4 µL of the substrate/ATP mix to each well.

-

Incubate for 60 minutes at room temperature.

-

Prepare the detection mix containing the europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in detection buffer.

-

Stop the reaction and initiate detection by adding 10 µL of the detection mix to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF-compatible plate reader at 620 nm (donor emission) and 665 nm (acceptor emission).

-

Calculate the HTRF ratio (665 nm/620 nm * 10,000) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cell-Based STAT Phosphorylation Assay (Flow Cytometry)

This protocol describes a method to measure the inhibition of cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human whole blood or isolated PBMCs

-

RosetteSep™ Human PBMC Isolation Kit (or equivalent)

-

RPMI 1640 medium supplemented with 10% FBS

-

Recombinant human cytokine (e.g., IL-2 for pSTAT5, IL-6 for pSTAT3, IFN-γ for pSTAT1)

-

Test compound (e.g., tofacitinib)

-

Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)

-

Methanol (ice-cold)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and phosphorylated STATs (e.g., anti-pSTAT5 (pY694), anti-pSTAT3 (pY705), anti-pSTAT1 (pY701))

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Flow cytometer

Procedure:

-

Isolate PBMCs from human whole blood using density gradient centrifugation.

-

Resuspend PBMCs in RPMI 1640 with 10% FBS and plate in a 96-well U-bottom plate at a density of 1 x 106 cells/well.

-

Pre-incubate the cells with serial dilutions of the test compound or DMSO (vehicle control) for 1-2 hours at 37°C.

-

Stimulate the cells with the appropriate cytokine at a pre-determined optimal concentration for 15-30 minutes at 37°C. Include an unstimulated control.

-

Immediately fix the cells by adding an equal volume of Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature.

-

Wash the cells with FACS buffer.

-

Permeabilize the cells by resuspending in ice-cold methanol and incubating for 30 minutes on ice.

-

Wash the cells twice with FACS buffer to remove the methanol.

-

Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular phosphorylated STATs for 30-60 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data by gating on the cell population of interest (e.g., CD3+ T cells) and quantifying the median fluorescence intensity (MFI) of the phospho-STAT signal.

-

Calculate the percentage of inhibition of STAT phosphorylation relative to the cytokine-stimulated control and plot against the compound concentration to determine the IC50 value.

Experimental Workflow

The characterization of a JAK inhibitor like tofacitinib typically follows a hierarchical workflow, progressing from initial biochemical screening to more complex cell-based and in vivo models.

Figure 2: A typical experimental workflow for the characterization of a JAK inhibitor.

Conclusion

The stereochemistry of tofacitinib is a critical factor governing its potent inhibitory activity against the Janus kinase family. The (3R,4R)-enantiomer is the biologically active form, while the (3R,4S)-diastereomer is significantly less active. This profound difference underscores the importance of stereochemical considerations in drug design and development. The provided experimental protocols offer a robust framework for the in vitro and cell-based characterization of JAK inhibitors, enabling researchers to elucidate their mechanism of action and functional consequences. A thorough understanding of the structure-activity relationship and the downstream signaling pathways is essential for the continued development of novel and more selective immunomodulatory therapies.

References

Discovery and synthesis of (3R,4S)-Tofacitinib

An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, mechanism of action, and synthesis of Tofacitinib.

Introduction to Tofacitinib

Tofacitinib, marketed under the brand name Xeljanz, is an oral small-molecule drug for the treatment of autoimmune diseases such as rheumatoid arthritis (RA), psoriatic arthritis, and ulcerative colitis.[1][2] It represents a significant advancement in therapy for these conditions as a targeted immunomodulator. Developed by Pfizer, Tofacitinib is the first approved drug in a class known as Janus kinase (JAK) inhibitors.[3][4] Its primary function is to modulate the signaling of cytokines that are critical to the inflammatory response.[5][6]

Note on Stereochemistry: The active pharmaceutical ingredient and the focus of extensive research is the (3R,4R) stereoisomer of Tofacitinib. The (3R,4S) configuration is a less active diastereomer.[7] This guide will focus on the discovery and synthesis of the medically significant (3R,4R)-Tofacitinib.

Discovery and Mechanism of Action

The discovery of Tofacitinib was rooted in the growing understanding of the role of intracellular signaling pathways in the pathogenesis of autoimmune diseases.[5] Researchers identified the Janus kinase (JAK) family of enzymes as a critical hub for cytokine signaling, making them a key therapeutic target.[5][8]

Tofacitinib functions by inhibiting the activity of JAKs.[6][9] The JAK family consists of four intracellular enzymes: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[9] Tofacitinib primarily inhibits JAK1 and JAK3, with a lesser effect on JAK2.[9][10] This inhibition disrupts the JAK-STAT signaling pathway, a crucial cascade for transmitting signals from cytokines and growth factors to the nucleus to regulate gene expression involved in immunity and inflammation.[9][10]

The process is as follows:

-

Cytokine Binding: A cytokine binds to its specific receptor on the cell surface.[10]

-

JAK Activation: This binding brings two JAKs into close proximity, causing them to activate each other through phosphorylation.[10]

-

STAT Phosphorylation: The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The JAKs then phosphorylate the docked STATs.[10]

-

Nuclear Translocation: Phosphorylated STATs form dimers, detach from the receptor, and move into the cell nucleus.[10]

-

Gene Transcription: Inside the nucleus, STAT dimers bind to DNA and regulate the transcription of genes responsible for inflammatory responses.[10]

Tofacitinib competes with adenosine triphosphate (ATP) for the binding site on the JAK enzymes, preventing the phosphorylation and activation of STATs.[10] This blockade effectively downregulates the production of pro-inflammatory mediators.[9][10] By disrupting the signaling of key cytokines like IL-2, IL-4, IL-6, IL-7, IL-15, and IL-21, Tofacitinib reduces the inflammatory response central to autoimmune conditions.[9][10]

Synthesis of (3R,4R)-Tofacitinib

The chemical synthesis of Tofacitinib is a multi-step process that requires precise control of stereochemistry to produce the desired (3R,4R) enantiomer. Several synthetic routes have been developed, often starting from commercially available materials.[11][12] A common strategy involves the synthesis of a key chiral piperidine intermediate, which is then coupled with a pyrrolo[2,3-d]pyrimidine core.

A representative synthesis can be summarized in the following key stages:

-

Condensation: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is condensed with a racemic cis-piperidine derivative, such as (1-benzyl-4-methylpiperidin-3-yl)methylamine.

-

Hydrogenation: The benzyl protecting group on the piperidine nitrogen is removed via catalytic hydrogenation.

-

Resolution: The resulting racemic amine is resolved using a chiral acid (e.g., 2,3-dibenzoyl-D-tartaric acid) to isolate the desired (3R,4R) enantiomer.

-

N-acylation: The chiral amine is acylated with a cyanoacetic acid derivative to form the final Tofacitinib free base.

-

Salt Formation: The free base is treated with citric acid to form the stable and pharmaceutically acceptable Tofacitinib citrate salt.[11]

References

- 1. Tofacitinib | Arthritis UK [arthritis-uk.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Clinical scenarios-based guide for tofacitinib in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. The role of the JAK/STAT signal pathway in rheumatoid arthritis | Semantic Scholar [semanticscholar.org]

- 9. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 10. benchchem.com [benchchem.com]

- 11. EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Pharmacological Profile of (3R,4S)-Tofacitinib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib, a pivotal small molecule inhibitor of the Janus kinase (JAK) family, is a well-established therapeutic agent for various autoimmune diseases. The molecule possesses two chiral centers, leading to four possible stereoisomers. The pharmacologically active and approved form of the drug is the (3R,4R)-enantiomer. This technical guide focuses on the pharmacological profile of the (3R,4S)-Tofacitinib stereoisomer. While public domain data for this specific isomer is limited, this document compiles the available information and provides a comparative analysis with the extensively characterized, active (3R,4R)-Tofacitinib to offer a comprehensive understanding of its pharmacological properties.

It is crucial to note that while some commercial suppliers list this compound as a potent JAK3 inhibitor with a half-maximal inhibitory concentration (IC50) of 1 nM, this value is identical to that of the highly active (3R,4R)-enantiomer.[1][2][3] Scientific literature suggests that the stereochemical configuration at the 3 and 4 positions of the piperidine ring is critical for potent functional activity. A study that synthesized all four stereoisomers of tofacitinib found that only the (3R,4R)-isomer was capable of blocking STAT5 phosphorylation, a downstream event of JAK3 signaling.[4][5] The same study indicated that the (3R,4S) and (3S,4R) isomers retained some binding affinity for JAK3 and JAK2, as well as for other selected kinases, albeit with significantly reduced functional inhibition.[5]

This guide will therefore present the known, albeit limited, information on this compound and leverage the comprehensive data of (3R,4R)-Tofacitinib for a detailed comparative analysis of its expected pharmacological profile.

Pharmacological Profile of Tofacitinib Stereoisomers

This compound: A Less Active Stereoisomer

As established, this compound is considered a significantly less active stereoisomer of Tofacitinib. While it may retain some binding affinity to JAKs, its ability to translate this binding into functional inhibition of the JAK-STAT signaling pathway is markedly diminished compared to the (3R,4R)-enantiomer. The discrepancy in the reported high potency from vendor data and the lack of functional activity in scientific studies highlights the importance of relying on peer-reviewed literature for accurate pharmacological characterization.

(3R,4R)-Tofacitinib: The Active Pharmaceutical Ingredient

The active pharmaceutical ingredient, (3R,4R)-Tofacitinib, is a potent inhibitor of the Janus kinase family, with a primary mechanism of action centered on the inhibition of JAK1 and JAK3.[6] This inhibition disrupts the signaling of a wide array of cytokines crucial to the inflammatory and immune responses, including several interleukins (IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21) and interferons (IFNs).[7]

Quantitative Data: Kinase Inhibition Profile of (3R,4R)-Tofacitinib

The following tables summarize the inhibitory activity of the active (3R,4R)-Tofacitinib against the JAK family kinases and a broader panel of kinases. This data serves as a comparative reference for the expected, though not fully characterized, profile of this compound.

Table 1: (3R,4R)-Tofacitinib Inhibitory Potency against JAK Family Kinases

| Kinase | IC50 (nM) - Enzymatic Assay | Cellular Assay Potency |

| JAK1 | 1 - 112 | High |

| JAK2 | 20 - 134 | Moderate |

| JAK3 | 1 - 2 | High |

| TYK2 | 34 - 416 | Low |

Data compiled from multiple in vitro studies. Actual values can vary based on assay conditions.[6][7]

Table 2: Selectivity of (3R,4R)-Tofacitinib against a Panel of Other Kinases

Due to the high degree of homology in the ATP-binding site across the human kinome, the selectivity of kinase inhibitors is a critical aspect of their pharmacological profile. (3R,4R)-Tofacitinib has been profiled against a wide range of kinases and has demonstrated a high degree of selectivity for the JAK family. While the (3R,4S) isomer may exhibit a different selectivity profile, it is expected to be a significantly weaker inhibitor overall.

Signaling Pathway

The primary signaling cascade inhibited by Tofacitinib is the JAK-STAT pathway. The following diagram illustrates the mechanism of action.

References

- 1. This compound | CAS:1092578-46-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

(3R,4S)-Tofacitinib: A Comprehensive Technical Guide to a Key Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib, a potent Janus kinase (JAK) inhibitor, is a cornerstone in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis. As with any pharmaceutical compound, ensuring the purity and safety of the active pharmaceutical ingredient (API) is paramount. (3R,4S)-Tofacitinib is a significant process-related impurity of tofacitinib, being a diastereomer of the active (3R,4R)-enantiomer. The presence and quantity of this impurity must be carefully controlled to meet stringent regulatory standards and ensure patient safety. This technical guide provides an in-depth overview of this compound, including its identification, quantification, and the regulatory landscape governing its limits.

This compound is chemically designated as 3-((3R,4S)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile and has the CAS number 1092578-46-5. As a stereoisomer of the active molecule, its pharmacological and toxicological profile may differ, necessitating strict control in the final drug product.

Regulatory Framework and Acceptance Criteria

The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B). These guidelines establish thresholds for reporting, identifying, and qualifying impurities. While specific pharmacopeial monographs for tofacitinib may provide explicit limits for known impurities, the ICH guidelines offer a general framework. For stereoisomeric impurities, regulatory bodies like the FDA and EMA require their levels to be controlled and justified.

Table 1: ICH Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Analytical Methodologies for Identification and Quantification

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most common and effective technique for the separation and quantification of tofacitinib and its impurities, including this compound. Chiral chromatography is often employed to resolve the different stereoisomers.

Experimental Protocol: Chiral RP-HPLC Method for Tofacitinib and its Stereoisomers

This protocol is a representative method based on published literature for the analysis of tofacitinib and its stereoisomeric impurities.

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

-

Chiral stationary phase column (e.g., CHIRALPAK IH, Chiralpak AS-H).

2. Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (or other suitable buffer salts)

-

Water (HPLC grade)

-

This compound reference standard

-

Tofacitinib citrate reference standard

3. Chromatographic Conditions:

-

Column: CHIRALPAK IH (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient mixture of ammonium acetate buffer (e.g., 5 mM, pH 8.0) and acetonitrile.

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 285 nm

-

Injection Volume: 20 µL

4. Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase components). Prepare working standards by serial dilution to construct a calibration curve.

-

Sample Solution: Accurately weigh and dissolve the tofacitinib drug substance or product in the diluent to a known concentration.

5. Analysis:

-

Inject the diluent (blank), standard solutions, and sample solutions into the HPLC system.

-

Record the chromatograms and integrate the peak areas.

-

Identify the peaks corresponding to tofacitinib and this compound by comparing their retention times with those of the reference standards.

-

Quantify the amount of this compound in the sample using the calibration curve.

Table 2: Typical Analytical Method Validation Parameters

| Parameter | Typical Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.03 - 0.04 µg/mL |

| Limit of Quantification (LOQ) | 0.05 - 0.1 µg/mL |

| Accuracy (% Recovery) | 86 - 100% |

| Precision (%RSD) | < 2.0% |

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. These studies involve subjecting the drug to stress conditions like acid and base hydrolysis, oxidation, heat, and light.

Experimental Protocol: Forced Degradation of Tofacitinib

1. Acid Hydrolysis:

-

Dissolve tofacitinib in 0.1 N HCl and heat at 80°C for a specified period (e.g., 24 hours).

-

Neutralize the solution and dilute to a suitable concentration for HPLC analysis.

2. Base Hydrolysis:

-

Dissolve tofacitinib in 0.1 N NaOH and heat at 80°C for a specified period (e.g., 24 hours).

-

Neutralize the solution and dilute for HPLC analysis.

3. Oxidative Degradation:

-

Dissolve tofacitinib in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period (e.g., 24 hours).

-

Dilute the solution for HPLC analysis.

4. Thermal Degradation:

-

Keep the solid tofacitinib drug substance in a hot air oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 48 hours).

-

Dissolve the stressed sample in a suitable diluent for HPLC analysis.

5. Photolytic Degradation:

-

Expose the solid tofacitinib drug substance to UV light (e.g., 254 nm) and visible light for a defined period.

-

Dissolve the stressed sample in a suitable diluent for HPLC analysis.

Table 3: Representative Results of Forced Degradation Studies

| Stress Condition | % Degradation of Tofacitinib | % this compound Formed | Major Degradants |

| 0.1 N HCl, 80°C, 24h | ~15% | Not typically formed | Hydrolysis products |

| 0.1 N NaOH, 80°C, 24h | ~25% | Not typically formed | Hydrolysis products |

| 3% H₂O₂, RT, 24h | ~10% | Not typically formed | Oxidation products |

| Dry Heat, 105°C, 48h | ~5% | Not typically formed | Thermolytic products |

| Photolytic | ~2% | Not typically formed | Photolytic products |

Note: this compound is primarily a process-related impurity and is not typically formed in significant amounts during forced degradation studies. The major degradants are usually products of hydrolysis, oxidation, or other chemical transformations of the tofacitinib molecule.

Signaling Pathway and Experimental Workflows

Tofacitinib's Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is essential for the signaling of numerous cytokines and growth factors that are involved in inflammation and immune responses.

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Experimental Workflow: Impurity Identification and Quantification

The following diagram illustrates a typical workflow for the identification and quantification of this compound in a drug substance.

Caption: A streamlined workflow for the analysis of this compound impurity.

Conclusion

The control of impurities is a critical aspect of drug development and manufacturing. This compound, a diastereomeric impurity of tofacitinib, must be carefully monitored to ensure the safety and efficacy of the final drug product. This technical guide has provided an overview of the regulatory context, analytical methodologies for identification and quantification, and the importance of forced degradation studies. The implementation of robust analytical methods and a thorough understanding of the impurity profile are essential for the successful development and commercialization of tofacitinib.

(3R,4S)-Tofacitinib: A Deep Dive into its Biological Activity and Stereoselective Inhibition of the JAK-STAT Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib, a potent Janus kinase (JAK) inhibitor, has emerged as a critical therapeutic agent in the management of autoimmune diseases, most notably rheumatoid arthritis. As a small molecule inhibitor, its efficacy is intrinsically linked to its specific interaction with the ATP-binding pocket of JAKs, thereby modulating the downstream signaling of various cytokines implicated in inflammatory processes. The stereochemistry of the tofacitinib molecule is paramount to its biological activity. The clinically approved and active form is the (3R,4R)-enantiomer. This technical guide provides an in-depth examination of the biological activity of one of its diastereomers, (3R,4S)-Tofacitinib, offering a comparative perspective on its inhibitory potential and shedding light on the structural nuances that govern its interaction with the JAK family of kinases.

Stereoisomerism and Biological Activity

Tofacitinib possesses two chiral centers, leading to the existence of four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The biological activity of Tofacitinib is highly stereoselective, with the (3R,4R)-enantiomer being the pharmacologically active agent.[1][2] The other stereoisomers, including the (3R,4S) diastereomer, are generally considered to be less active.[3] This stereospecificity highlights the precise three-dimensional arrangement required for optimal binding and inhibition of the target kinases.

While generally categorized as less active, some evidence suggests that this compound exhibits potent inhibitory activity against JAK3, with a reported IC50 of 1 nM.[3] This finding, however, presents a point of contradiction with its general classification and underscores the need for a comprehensive evaluation of its activity across the entire JAK family to fully understand its biological profile.

Quantitative Analysis of JAK Inhibition

A comparative analysis of the inhibitory activity of Tofacitinib stereoisomers against the four members of the Janus kinase family—JAK1, JAK2, JAK3, and TYK2—is essential for a complete understanding of their structure-activity relationship. The following table summarizes the available quantitative data for the active (3R,4R)-Tofacitinib and its less active (3R,4S) and (3S,4S) stereoisomers.

| Compound | Target Kinase | IC50 (nM) | Assay Type |

| (3R,4R)-Tofacitinib | JAK1 | 1 - 112 | Enzyme Assay |

| JAK2 | 20 - 134 | Enzyme Assay | |

| JAK3 | 1 - 2 | Enzyme Assay | |

| TYK2 | 34 - 416 | Enzyme Assay | |

| This compound | JAK3 | 1 | Not Specified |

| (3S,4S)-Tofacitinib | JAK3 | 43 | Enzyme Assay |

| T-cell Proliferation | 580 | Cellular Assay |

Data compiled from multiple in vitro studies. Actual values can vary based on assay conditions.

The JAK-STAT Signaling Pathway

Tofacitinib exerts its immunomodulatory effects by inhibiting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway is a critical communication route for numerous cytokines and growth factors that drive immune cell activation and inflammation.

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of Tofacitinib stereoisomers against JAK family kinases.

1. Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

ATP and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide).

-

Tofacitinib stereoisomers (dissolved in DMSO).

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Kinase-Glo® Luminescent Kinase Assay kit or similar detection reagent.

-

384-well white microplates.

2. Procedure:

-

Prepare serial dilutions of the Tofacitinib stereoisomers in assay buffer.

-

In a 384-well plate, add the kinase, the peptide substrate, and the Tofacitinib compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's instructions.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular STAT Phosphorylation Assay

This protocol describes a method to assess the inhibitory effect of Tofacitinib stereoisomers on cytokine-induced STAT phosphorylation in a cellular context.

1. Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1 cells).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, IFN-γ for JAK1/2).

-

Tofacitinib stereoisomers (dissolved in DMSO).

-

Phosphate-buffered saline (PBS).

-

Fixation and permeabilization buffers.

-

Fluorochrome-conjugated antibodies against phosphorylated STATs (pSTATs) (e.g., anti-pSTAT3, anti-pSTAT5).

-

Flow cytometer.

2. Procedure:

-

Culture the cells to the desired density.

-

Pre-incubate the cells with various concentrations of the Tofacitinib stereoisomers for 1-2 hours.

-

Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) at 37°C.

-

Immediately stop the stimulation by adding ice-cold PBS.

-

Fix and permeabilize the cells according to standard protocols.

-

Stain the cells with fluorochrome-conjugated anti-pSTAT antibodies.

-

Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation.

-

Calculate the percent inhibition of STAT phosphorylation for each compound concentration relative to the cytokine-stimulated, vehicle-treated control.

-

Determine the IC50 value from the dose-response curve.

References

A Comprehensive Technical Guide to the (3R,4S)-Diastereomer of Tofacitinib

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib is a potent, orally bioavailable Janus kinase (JAK) inhibitor developed for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1][2] The therapeutically active agent, marketed as Xeljanz®, is the citrate salt of the (3R,4R)-stereoisomer.[2][3] Tofacitinib functions by inhibiting the JAK-STAT signaling pathway, a critical cascade in the transduction of signals for numerous cytokines and growth factors involved in inflammation and immune response.[1][4]

The synthesis of tofacitinib is challenging due to the presence of two chiral centers at the C3 and C4 positions of the piperidine ring, leading to the possible formation of four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The pharmacological activity and safety profile of a drug can be significantly influenced by its stereochemistry. While the (3R,4R) isomer is the active pharmaceutical ingredient, its stereoisomers are considered process-related impurities that must be monitored and controlled.

This technical guide provides an in-depth analysis of the (3R,4S)-diastereomer of tofacitinib. It is important to clarify a potential point of confusion: the enantiomer of (3R,4R)-tofacitinib is the (3S,4S) isomer. The (3R,4S) and (3S,4R) isomers are diastereomers of tofacitinib. This document will focus on the (3R,4S)-diastereomer, with comparative data for other isomers where available.

Stereochemical Relationships

The four stereoisomers of tofacitinib exist as two pairs of enantiomers. Understanding their relationship is crucial for both synthesis and analysis.

Synthesis and Chiral Separation

The stereoselective synthesis of the (3R,4R)-piperidine core of tofacitinib is a primary focus of its manufacturing process.[5] Most synthetic routes produce a mixture of stereoisomers, necessitating a final chiral resolution or separation step to isolate the desired (3R,4R) enantiomer and control the levels of diastereomeric impurities like this compound.[5]

Methods for separating all four optical isomers have been developed, primarily relying on chiral High-Performance Liquid Chromatography (HPLC).[6] These analytical methods are essential for quality control in pharmaceutical manufacturing to quantify the levels of the (3S,4S) enantiomer and the (3R,4S) and (3S,4R) diastereoisomers.[6][7]

Biological Activity and Pharmacology

The pharmacological activity of tofacitinib is highly dependent on its stereochemistry. The (3R,4R) isomer is a potent inhibitor of JAK1 and JAK3, with moderate activity against JAK2.[8] The other stereoisomers are generally considered to be significantly less active.

Mechanism of Action: JAK-STAT Pathway Inhibition

Tofacitinib exerts its therapeutic effect by blocking the ATP-binding site of Janus kinases, preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[1] This interruption of the JAK-STAT pathway reduces the expression of pro-inflammatory genes, thereby modulating the immune response.[9]

In Vitro Inhibitory Activity of Stereoisomers

Quantitative data on the inhibitory activity of the (3R,4S)-diastereomer is limited in publicly available literature. However, data for the (3S,4S)-enantiomer and the active (3R,4R)-tofacitinib provide a basis for understanding the stereoselectivity of JAK inhibition. It is reported that the (3R,4S) isomer is a less active enantiomer (sic) of Tofacitinib.[10]

| Stereoisomer | Target | Assay Type | IC₅₀ (nM) | Reference |

| (3R,4R)-Tofacitinib | JAK1 | Enzyme Assay | 1 - 112 | [8] |

| JAK2 | Enzyme Assay | 20 - 134 | [8] | |

| JAK3 | Enzyme Assay | 1 - 2 | [8] | |

| This compound | JAK3 | Enzyme Assay | 1 | [10] |

| (3S,4S)-Tofacitinib | JAK3 | Enzyme Assay | 43 | [11] |

| IL-2 dependent T-cell proliferation | Cellular Assay | 580 | [11] |

Note: There is a discrepancy in the literature regarding the activity of the (3R,4S) isomer, with one source reporting high potency against JAK3.[10] This may be an error in nomenclature, and it is generally accepted that stereoisomers other than (3R,4R) are significantly less active.

Toxicology and Pharmacokinetics

Toxicology

There is no specific toxicological data available for the (3R,4S)-diastereomer of tofacitinib in the public domain. As an impurity, its levels in the final drug product are strictly controlled. The general toxicology of (3R,4R)-tofacitinib is well-characterized, with common adverse effects including upper respiratory tract infections, headache, and diarrhea.[2][12] More serious risks include serious infections, malignancies, and thrombosis.[12]

Pharmacokinetics

Specific pharmacokinetic data for the (3R,4S)-diastereomer has not been published. For the active drug, (3R,4R)-tofacitinib, it is rapidly absorbed with an oral bioavailability of 74% and a half-life of approximately 3 hours.[2][13] Metabolism is primarily hepatic, mediated by CYP3A4 and to a lesser extent by CYP2C19.[14][15] Approximately 70% of clearance is through hepatic metabolism, with the remaining 30% via renal excretion.[13][14]

Experimental Protocols

Detailed and validated experimental protocols are essential for the identification, separation, and characterization of tofacitinib stereoisomers.

Protocol 1: Chiral Separation by Normal-Phase HPLC

This protocol describes a method for the complete separation of tofacitinib and its three other optical isomers.[6]

-

Objective: To separate and quantify the (3R,4R), (3S,4S), (3R,4S), and (3S,4R) stereoisomers of tofacitinib.

-

Instrumentation: Standard High-Performance Liquid Chromatography (HPLC) system with UV detector.

-

Chromatographic Conditions:

-

Procedure:

-

Prepare a standard solution containing all four stereoisomers and a test solution of the sample to be analyzed in the mobile phase.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to determine the retention times and resolution of each isomer.

-

Inject the test solution.

-

Identify and quantify the (3R,4S)-diastereomer and other isomers in the sample by comparing their retention times and peak areas to the standard. The method demonstrates linearity for the (3R,4S)-diastereoisomer in the range of 0.6–12 µg/mL.[6]

-

Protocol 2: In Vitro JAK Kinase Inhibition Assay

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific JAK isoform.[16]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Tofacitinib - Wikipedia [en.wikipedia.org]

- 3. Tofacitinib:a versatile JAK Inhibitor in autoimmune conditions_Chemicalbook [chemicalbook.com]

- 4. Tofacitinib in the treatment of patients with rheumatoid arthritis: position statement of experts of the Polish Society for Rheumatology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Separation and Determination of Tofacitinib and Its Optical Isomers by NP-HPLC [cjph.com.cn]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. (3S,4S)-Tofacitinib | inhibitor of Janus kinases/JAK3 | CAS# 1092578-47-6 | Tofacitinib Impurity C|enantiomer of Tofacitinib (tasocitinib; CP-690550; Xeljanz)| rheumatoid arthritis (RA)| InvivoChem [invivochem.com]

- 12. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Tofacitinib: pharmacokinetics, pharmacology and safety_Chemicalbook [chemicalbook.com]

- 14. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for (3R,4S)-Tofacitinib

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis, characterization, and biological evaluation of (3R,4S)-Tofacitinib, a diastereomer of the potent Janus kinase (JAK) inhibitor, Tofacitinib.

Introduction

Tofacitinib is a small molecule inhibitor of the Janus kinase (JAK) family, with selectivity for JAK1 and JAK3 over JAK2. It is approved for the treatment of various autoimmune diseases. Tofacitinib has two chiral centers, leading to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The clinically approved and biologically active form is the (3R,4R)-enantiomer. The (3R,4S)-diastereomer is considered to be a less active isomer and is often synthesized as a reference standard for impurity profiling in the manufacturing of Tofacitinib.

This document outlines the experimental procedures for the synthesis of this compound, along with protocols for its biological characterization to assess its inhibitory activity against JAK kinases and its effect on the JAK-STAT signaling pathway.

Synthesis of this compound

The synthesis of the (3R,4S)-diastereomer of Tofacitinib can be achieved through a multi-step process starting from 3-amino-4-methylpyridine. The following protocol is adapted from methodologies described in the patent literature for the synthesis of Tofacitinib diastereomers[1].

Protocol: Synthesis of this compound

Step 1: Synthesis of 1-benzyl-4-methyl-3-aminopiperidine (trans isomer)

-

Quaternization: To a solution of 3-amino-4-methylpyridine in a suitable solvent such as dichloromethane, add benzyl bromide dropwise at room temperature. Stir the reaction mixture for 12 hours. The resulting pyridinium salt will precipitate and can be collected by filtration.

-

Reduction: The pyridinium salt is then reduced using a reducing agent like sodium borohydride in a solvent such as methanol. This reduction of the pyridine ring yields a mixture of cis and trans isomers of 1-benzyl-4-methyl-3-aminopiperidine.

-

Isomer Separation: The trans isomer is separated from the cis isomer through fractional crystallization or column chromatography.

Step 2: Methylation of the 3-amino group

-

The separated trans-1-benzyl-4-methyl-3-aminopiperidine is subjected to reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride or formic acid) to introduce a methyl group to the amino functionality, yielding trans-1-benzyl-N,4-dimethylpiperidin-3-amine.

Step 3: Coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

-

The trans-1-benzyl-N,4-dimethylpiperidin-3-amine is coupled with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in the presence of a base (e.g., potassium carbonate) in a high-boiling point solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically heated to drive it to completion.

Step 4: Debenzylation

-

The benzyl protecting group is removed from the piperidine nitrogen. A common method is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

Step 5: Acylation with Ethyl Cyanoacetate

-

The debenzylated intermediate is acylated with ethyl cyanoacetate in the presence of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like ethanol. The reaction is stirred at a slightly elevated temperature (e.g., 40-45°C) for approximately 12 hours[1]. The product, this compound, can then be isolated and purified by crystallization or chromatography.

Biological Evaluation of this compound

The primary biological target of Tofacitinib is the Janus kinase family. The following protocols describe how to assess the inhibitory activity of the (3R,4S)-diastereomer.

In Vitro JAK Kinase Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of this compound against purified JAK enzymes.

Protocol: In Vitro Kinase Assay

-

Reagents and Materials:

-

Recombinant human JAK1, JAK2, and JAK3 enzymes.

-

ATP.

-

A suitable peptide substrate (e.g., a poly(Glu, Tyr) peptide).

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

This compound and (3R,4R)-Tofacitinib (as a positive control) dissolved in DMSO.

-

ADP-Glo™ Kinase Assay kit or similar detection system.

-

384-well plates.

-

-

Procedure:

-

Prepare a serial dilution of this compound and (3R,4R)-Tofacitinib in DMSO. A typical concentration range would be from 1 nM to 100 µM.

-

In a 384-well plate, add the kinase buffer, the respective JAK enzyme, and the peptide substrate.

-

Add the diluted compounds to the wells. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Assay for Inhibition of STAT Phosphorylation

This assay measures the ability of this compound to inhibit cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in a cellular context, which is a downstream event of JAK activation.

Protocol: Inhibition of STAT Phosphorylation in Human PBMCs

-

Reagents and Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs).

-

RPMI-1640 medium supplemented with 10% FBS.

-

A cytokine to stimulate a specific JAK-STAT pathway (e.g., IL-2 for JAK1/JAK3, IL-6 for JAK1/JAK2, or GM-CSF for JAK2).

-

This compound and (3R,4R)-Tofacitinib dissolved in DMSO.

-

Fixation and permeabilization buffers for flow cytometry.

-

Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).

-

Flow cytometer.

-

-

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Culture the PBMCs in RPMI-1640 medium.

-

Pre-incubate the cells with various concentrations of this compound or (3R,4R)-Tofacitinib for 1-2 hours.

-

Stimulate the cells with the chosen cytokine for a short period (e.g., 15-30 minutes) at 37°C.

-

Immediately fix the cells to preserve the phosphorylation state of the proteins.

-

Permeabilize the cells to allow for intracellular antibody staining.

-

Stain the cells with a fluorochrome-conjugated anti-pSTAT antibody.

-

Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of the pSTAT signal.

-

Calculate the percentage inhibition of STAT phosphorylation for each compound concentration relative to the cytokine-stimulated control.

-

Determine the cellular IC50 value by plotting the percentage inhibition against the compound concentration.

-

Data Presentation

The inhibitory activity of Tofacitinib is highly dependent on its stereochemistry. The (3R,4R)-enantiomer is the potent inhibitor of JAK kinases. While specific IC50 values for the (3R,4S)-diastereomer are not widely available in peer-reviewed literature, it is consistently referred to as a "less active" or "inactive" isomer. For comparative purposes, the table below summarizes the reported IC50 values for the active (3R,4R)-Tofacitinib against JAK1, JAK2, and JAK3.

| Compound | Target Kinase | IC50 (nM) | Reference |

| (3R,4R)-Tofacitinib | JAK1 | 112 | [2] |

| (3R,4R)-Tofacitinib | JAK2 | 20 | [2] |

| (3R,4R)-Tofacitinib | JAK3 | 1 | [2][3] |

| This compound | JAK1, JAK2, JAK3 | Not reported | - |

Note: The IC50 values for (3R,4R)-Tofacitinib can vary between different studies and assay conditions.

Visualizations

JAK-STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway, which is the primary target of Tofacitinib.

References

Application Notes and Protocols for In Vivo Administration of (3R,4R)-Tofacitinib in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib is a potent inhibitor of Janus kinases (JAKs), a family of intracellular tyrosine kinases that are critical for signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses. The active enantiomer of Tofacitinib is the (3R,4R)-isomer. This document provides detailed application notes and protocols for the in vivo administration of (3R,4R)-Tofacitinib in various mouse models of inflammatory and autoimmune diseases.

Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib primarily inhibits JAK1 and JAK3, and to a lesser extent JAK2, by competing with ATP for its binding site in the catalytic domain of the kinase.[1] This inhibition disrupts the JAK-STAT signaling pathway. When cytokines bind to their receptors, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the cytoplasmic tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation and immunity.[1] Tofacitinib's blockade of JAK activity prevents STAT phosphorylation, thereby downregulating the expression of pro-inflammatory genes.[1]

Caption: Mechanism of (3R,4R)-Tofacitinib action on the JAK-STAT pathway.

Experimental Protocols

Detailed methodologies for key experiments involving the in vivo administration of (3R,4R)-Tofacitinib in mice are provided below.

Collagen-Induced Arthritis (CIA) Mouse Model

This model is widely used for studying rheumatoid arthritis.

Materials:

-

Male DBA/1J mice (8-10 weeks old)

-

Bovine Type II Collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

(3R,4R)-Tofacitinib

-

Vehicle (e.g., 0.5% methylcellulose/0.025% Tween-20 solution)[2]

Procedure:

-

Primary Immunization (Day 0): Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant (1:1 ratio). Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.[3]

-

Booster Immunization (Day 21): Prepare an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant (1:1 ratio). Inject 100 µL of the emulsion intradermally at the base of the tail.[3]

-

Treatment Administration: Begin administration of (3R,4R)-Tofacitinib or vehicle upon the onset of arthritis (typically around day 21-28). Administration can be performed daily via oral gavage.[3]

-

Efficacy Assessment:

-

Endpoint Analysis: At the end of the study, collect blood for cytokine analysis (e.g., IL-6, TNF-α) and harvest paws and joints for histopathological analysis to assess inflammation, cartilage destruction, and bone erosion.[3]

Caption: Experimental workflow for a Collagen-Induced Arthritis (CIA) mouse model.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is used to study inflammatory bowel disease.

Materials:

-

Dextran Sulfate Sodium (DSS), colitis grade (MW: 36,000-50,000)

-

Sterile, autoclaved drinking water

-

(3R,4R)-Tofacitinib

-

Vehicle for oral gavage or sterile drinking water for administration in drinking water

Procedure:

-

Animal Acclimatization: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.

-

Baseline Measurements: Record the initial body weight of each mouse.

-

DSS Administration: Prepare a 2-5% (w/v) DSS solution in sterile drinking water and provide it to the mice as their sole source of drinking water for 5-7 days to induce acute colitis.[4]

-

Tofacitinib Administration:

-

Oral Gavage: Prepare a suspension of Tofacitinib in the chosen vehicle. Administer once or twice daily.[4]

-

In Drinking Water: Dissolve Tofacitinib citrate in sterile drinking water to the target concentration. Provide this as the sole source of drinking water, preparing a fresh solution every 2-3 days.[4]

-

-

Monitoring: Monitor mice daily for weight loss, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).

-

Termination and Analysis: At the end of the study, euthanize the mice and collect colonic tissue for histological analysis and measurement of myeloperoxidase (MPO) activity and cytokine levels.[4]

Data Presentation

Pharmacokinetic Data of Tofacitinib in Mice

| Parameter | Value | Mouse Strain | Administration | Reference |

| Oral Bioavailability | 57% | BALB/c | Oral | [5] |

| Elimination Half-life | ~3 hours | Not Specified | Oral | [3] |

| AUC0-24h (15 mg/kg/day) | 2380 ng/ml·H | BALB/c | Oral Gavage | [3] |

| AUC0-24h (22.5 mg/kg/day) | 5074 ng/ml·H | BALB/c | Oral Gavage | [3] |

| AUC0-24h (30 mg/kg/day) | 5156 ng/ml·H | BALB/c | Oral Gavage | [3] |

Efficacy Data of Tofacitinib in Mouse Models

| Mouse Model | Tofacitinib Dose | Key Findings | Reference |

| Collagen-Induced Arthritis | 30 mg/kg/day (oral) | Significantly prevented the increase in paw thickness. | [6] |

| Collagen-Induced Arthritis | 15 mg/kg/day (oral, at 5:00) | Arthritis-suppressing effect equivalent to 30 mg/kg/day administered twice daily. | [2] |

| ConA-Induced Hepatitis | 5, 10, 15 mg/kg/day (gavage) | Dose-dependently ameliorated liver injury; decreased serum ALT and AST. | [7] |

| ConA-Induced Hepatitis | 10 mg/kg/day (gavage) | Increased Treg cells and decreased Th17 cells. | [7] |

| Experimental Autoimmune Uveitis | 25 mg/kg/day (gavage or IP) | Significantly inhibited the development of EAU. | [5] |

| Tuberculosis | 30 mg/kg/day (oral gavage, adjunct) | Achieved M. tb clearance after 16 weeks of therapy in BALB/c mice. | [3] |

Disclaimer: The information provided is for research purposes only. The optimal dose, timing, and route of administration may require empirical determination for each specific experimental setup. All animal experiments should be conducted in accordance with institutional guidelines and approved by the relevant animal care and use committee.

References

- 1. clearsynth.com [clearsynth.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Efficacy of Adjunctive Tofacitinib Therapy in Mouse Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spandidos-publications.com [spandidos-publications.com]

Application Notes and Protocols for the Analytical Detection of (3R,4S)-Tofacitinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib, chemically known as (3R,4S)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile, is a potent Janus kinase (JAK) inhibitor.[1] It is utilized in the treatment of autoimmune diseases such as rheumatoid arthritis.[2][3] The precise and accurate quantification of Tofacitinib in pharmaceutical formulations and biological matrices is critical for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the analytical detection of Tofacitinib using modern chromatographic techniques.

Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase family of enzymes (JAKs), which are intracellular tyrosine kinases that play a crucial role in the signaling pathway of numerous cytokines and growth factors.[4][5] This pathway, known as the JAK-STAT signaling pathway, is integral to immune cell activation, proliferation, and differentiation. By blocking JAKs, particularly JAK1 and JAK3, Tofacitinib disrupts the downstream signaling cascade, leading to a reduction in the inflammatory response.[4][6]

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Development of a sensitive biochemical assay for the detection of tofacitinib adherence - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01800D [pubs.rsc.org]

- 3. ijsart.com [ijsart.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying JAK Signaling with (3R,4S)-Tofacitinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4S)-Tofacitinib, an enantiomer of the potent Janus kinase (JAK) inhibitor Tofacitinib, serves as a crucial tool for investigating the intricate roles of JAK signaling in cellular processes. The JAK-STAT signaling pathway is a primary cascade for a multitude of cytokines and growth factors, playing a central role in immunity, inflammation, hematopoiesis, and oncology. Dysregulation of this pathway is implicated in a variety of diseases, including autoimmune disorders and cancers. This compound, by competitively binding to the ATP-binding site of JAKs, effectively blocks the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs), thereby inhibiting the downstream transcriptional activities.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound as a selective chemical probe to dissect JAK signaling pathways.

Mechanism of Action

Tofacitinib is recognized as a pan-JAK inhibitor, though it exhibits functional selectivity. It primarily targets JAK1 and JAK3, with moderate activity against JAK2 and lower potency towards TYK2.[2][4] The binding of a cytokine to its receptor induces the dimerization of receptor-associated JAKs, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.[1][2][3] this compound intervenes at the level of JAK activation, thereby preventing these downstream signaling events.

Data Presentation